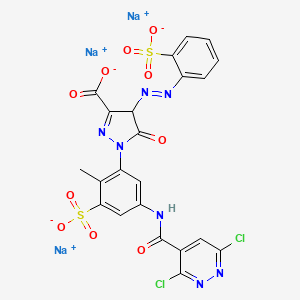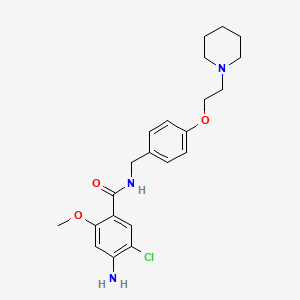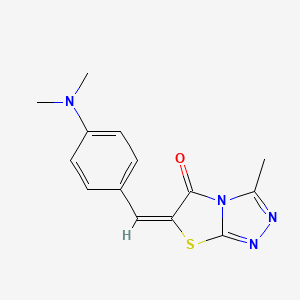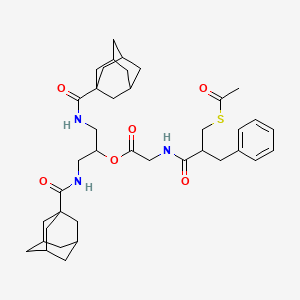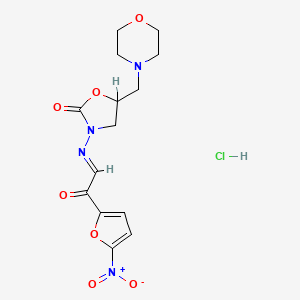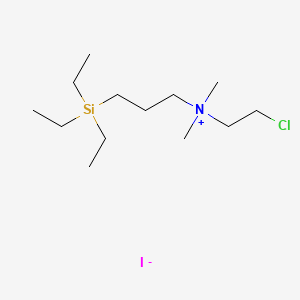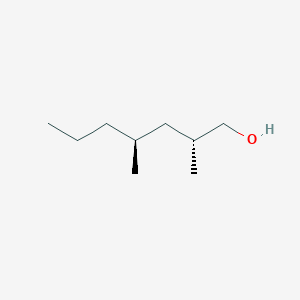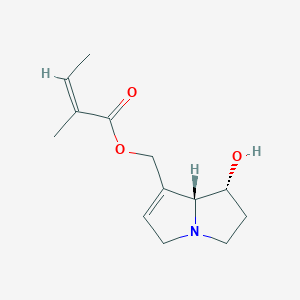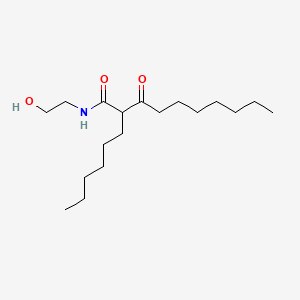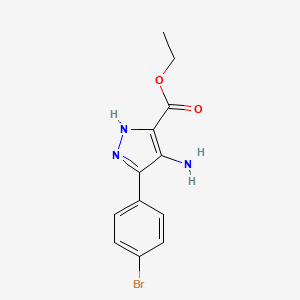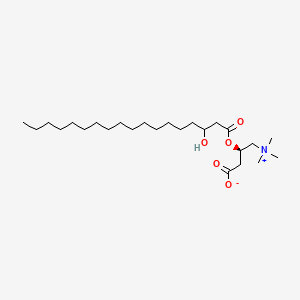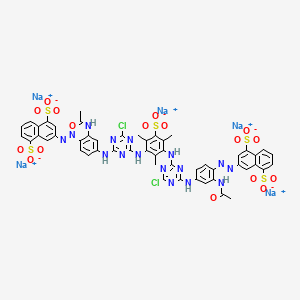
Pentasodium 3,3'-((2,4,6-trimethyl-5-sulphonato-1,3-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentasodium 3,3’-((2,4,6-trimethyl-5-sulphonato-1,3-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate: is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentasodium 3,3’-((2,4,6-trimethyl-5-sulphonato-1,3-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate involves multiple steps:
Formation of the azo compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.
Introduction of sulfonate groups: Sulfonation is carried out to introduce sulfonate groups, enhancing the solubility of the compound in water.
Chlorination and triazine ring formation: Chlorination reactions are performed to introduce chlorine atoms, followed by cyclization to form the triazine rings.
Final coupling and purification: The final product is obtained by coupling the intermediate compounds, followed by purification through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can result in the cleavage of the azo bond, producing amines.
Substitution: The compound can participate in substitution reactions, especially at the triazine rings, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation products: Various oxidized derivatives of the original compound.
Reduction products: Aromatic amines resulting from the cleavage of the azo bond.
Substitution products: Compounds with modified triazine rings, depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model dye to study the kinetics and mechanisms of azo dye reactions. It is also employed in the development of new synthetic methodologies for complex organic compounds.
Biology
In biological research, the compound is used as a staining agent for various biological tissues and cells. Its intense coloration helps in visualizing cellular structures under a microscope.
Medicine
Industry
In the industrial sector, the compound is widely used in the textile industry for dyeing fabrics. Its stability and vibrant color make it a preferred choice for high-quality dyes.
作用機序
The compound exerts its effects primarily through its azo linkage and sulfonate groups. The azo linkage is responsible for the intense coloration, while the sulfonate groups enhance solubility in water. The triazine rings provide stability to the overall structure, making it resistant to degradation under various conditions.
類似化合物との比較
Similar Compounds
- Pentasodium 3,3’-((2,4,6-trimethyl-5-sulphonato-1,3-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate
- Disodium 4,4’-((2,4,6-trimethyl-1,3-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-4,1-phenylene)azo))bis(1-naphthalenesulfonate)
Uniqueness
The uniqueness of Pentasodium 3,3’-((2,4,6-trimethyl-5-sulphonato-1,3-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate lies in its combination of sulfonate groups, triazine rings, and azo linkage. This combination provides exceptional stability, solubility, and intense coloration, making it superior to other similar compounds in various applications.
特性
CAS番号 |
73398-38-6 |
|---|---|
分子式 |
C51H37Cl2N16Na5O17S5 |
分子量 |
1492.1 g/mol |
IUPAC名 |
pentasodium;3-[[2-acetamido-4-[[4-[3-[[4-[3-acetamido-4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C51H42Cl2N16O17S5.5Na/c1-22-43(58-50-62-46(52)60-48(64-50)56-27-12-14-35(37(18-27)54-25(4)70)68-66-29-16-33-31(41(20-29)89(78,79)80)8-6-10-39(33)87(72,73)74)23(2)45(91(84,85)86)24(3)44(22)59-51-63-47(53)61-49(65-51)57-28-13-15-36(38(19-28)55-26(5)71)69-67-30-17-34-32(42(21-30)90(81,82)83)9-7-11-40(34)88(75,76)77;;;;;/h6-21H,1-5H3,(H,54,70)(H,55,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H2,56,58,60,62,64)(H2,57,59,61,63,65);;;;;/q;5*+1/p-5 |
InChIキー |
STUBSYFXAWRMOI-UHFFFAOYSA-I |
正規SMILES |
CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])NC(=O)C)Cl)C)S(=O)(=O)[O-])C)NC6=NC(=NC(=N6)NC7=CC(=C(C=C7)N=NC8=CC9=C(C=CC=C9S(=O)(=O)[O-])C(=C8)S(=O)(=O)[O-])NC(=O)C)Cl.[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


